

Technical Guide: Stability Profiling & Characterization of (S)-Carnitine Mesylate

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Compound of Interest

Compound Name:	(S)-Carnitine Mesylate, Mesylate Salt
CAS No.:	161886-60-8
Cat. No.:	B1140194

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Executive Summary: The Chiral & Salt Imperative

(S)-Carnitine Mesylate (the mesylate salt of D-carnitine) represents a critical analyte in pharmaceutical development, primarily serving two roles: as a chiral impurity standard for the bioactive (L)-Carnitine, and as a specialized chiral intermediate. While the biological activity of carnitine is stereospecific to the (R)-enantiomer (L-Carnitine), the physicochemical stability of the (S)-enantiomer is identical in isotropic media.

However, the mesylate salt form introduces specific stability challenges distinct from the zwitterionic or hydrochloride forms. This guide addresses the three critical stability vectors for (S)-Carnitine Mesylate:

- **Hygroscopicity:** The mesylate counterion significantly increases moisture uptake, accelerating hydrolysis.
- **pH Sensitivity:** High susceptibility to Hofmann elimination in alkaline conditions.

- Genotoxic Liability: The risk of forming alkyl mesylates (GTIs) in the presence of alcoholic solvents.^{[1][2]}

Chemical Stability Matrix

The stability of (S)-Carnitine Mesylate is governed by the interplay between the quaternary ammonium group, the beta-hydroxyl group, and the methanesulfonate counterion.

2.1 Degradation Pathways

The primary degradation route is dehydration to form Crotonobetaine (chemically achiral, biologically inactive) and Trimethylamine (TMA).

- Acidic Conditions (pH < 3.0): Highly stable. The quaternary ammonium is permanently charged; the carboxyl group is protonated.
- Neutral Conditions (pH 4.0 – 7.0): Stable in solution; however, solid-state stability is compromised by moisture (deliquescence).
- Alkaline Conditions (pH > 9.0): Unstable. The hydroxyl proton is abstracted, facilitating E1cB or E2 elimination reactions, yielding crotonobetaine.

2.2 Quantitative Stability Data (Summarized)

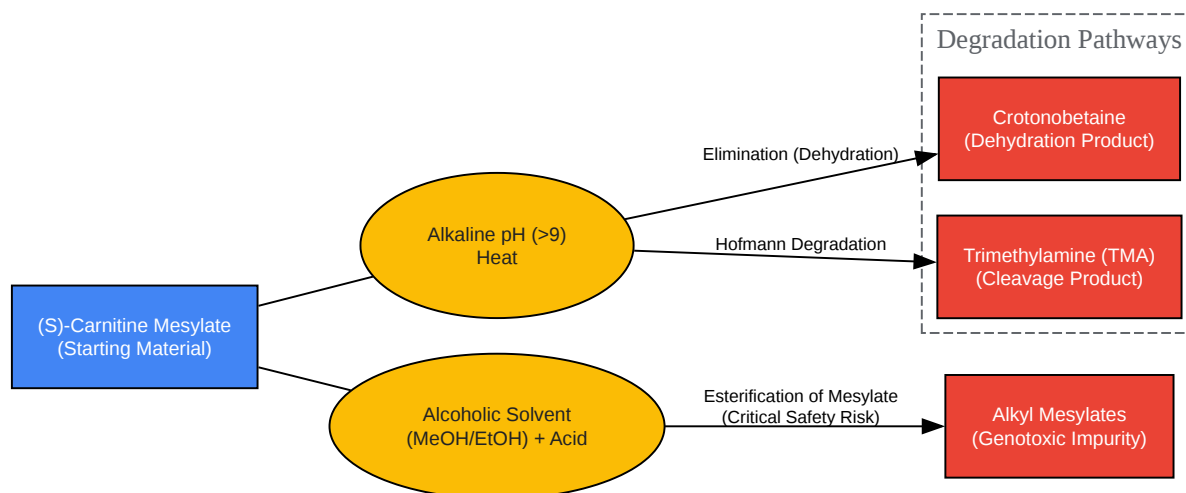
Condition	pH Range	Temperature	Half-Life ()	Primary Degradant
Acidic Stress	1.2 (0.1N HCl)	60°C	> 720 Hours	Minimal (< 0.5% degradation)
Neutral	6.8 (Buffer)	25°C	Stable (> 2 years)	None (if dry)
Alkaline Stress	10.0 (0.1N NaOH)	25°C	~ 48 Hours	Crotonobetaine
Alkaline Stress	12.0 (1.0N NaOH)	60°C	< 1 Hour	Crotonobetaine, TMA
Oxidative	3%	25°C	Stable	N/A
Solid State	N/A	40°C / 75% RH	Deliquescent	Hydrolysis products (if wet)

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Critical Insight: Unlike ester derivatives (e.g., Acetyl-carnitine), (S)-Carnitine Mesylate does not undergo ester hydrolysis. Its primary vulnerability is dehydration and racemization (under extreme conditions).

Mechanistic Visualization

The following diagram illustrates the degradation pathway of (S)-Carnitine and the specific risk of Alkyl Mesylate formation during processing.



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Figure 1: Degradation pathways of (S)-Carnitine Mesylate showing alkaline instability and the specific genotoxic risk of mesylate ester formation.

Critical Risk: Genotoxic Impurities (GTIs)

As a mesylate salt, (S)-Carnitine Mesylate carries a specific regulatory risk: the formation of Alkyl Mesylates (e.g., Methyl Methanesulfonate - MMS, Ethyl Methanesulfonate - EMS).

- Mechanism: In the presence of residual alcohols (methanol or ethanol) and trace acidity, the methanesulfonic acid counterion can react to form alkyl mesylate esters.
- Toxicity: These are potent alkylating agents and known carcinogens.[1][2]
- Control Strategy:
 - Avoid Alcohols: Use aqueous or polar aprotic solvents (e.g., acetonitrile, water) for processing and analysis where possible.
 - Monitoring: If methanol is used in the HPLC mobile phase, ensure the sample diluent is non-reactive or buffered to prevent in situ formation during analysis.

Analytical Protocols

Protocol A: Chiral HPLC for Enantiomeric Purity

Differentiation of (S)-Carnitine from the bioactive (L)-form.

- Column: Chiral-CBH (Cellobiohydrolase) or Crown Ether based column (e.g., Crownpak CR(+)).
- Mobile Phase: 100% Aqueous Perchloric Acid (pH 1.5) or 90:10 Buffer:Acetonitrile.
 - Note: Avoid high organic content to maintain chiral recognition on protein-based columns.
- Flow Rate: 0.5 mL/min.
- Detection: UV at 205 nm (low sensitivity) or CAD (Charged Aerosol Detection) for high sensitivity.
- Sample Prep: Dissolve 10 mg (S)-Carnitine Mesylate in 10 mL Mobile Phase.
- Acceptance Criteria: Resolution () between S and L peaks > 2.0.

Protocol B: Forced Degradation (Stress Testing)

To validate stability-indicating methods.

- Acid Hydrolysis:
 - Mix 5 mL of 1 mg/mL sample solution with 5 mL 0.1 N HCl.
 - Reflux at 60°C for 24 hours.
 - Neutralize with 0.1 N NaOH before injection.
 - Expected Result: < 2% Degradation.^{[3][4][5][6]}
- Base Hydrolysis (Critical Path):

- Mix 5 mL of 1 mg/mL sample solution with 5 mL 0.1 N NaOH.
- Keep at Room Temperature for 4 hours. (Do not heat initially, reaction is fast).
- Neutralize with 0.1 N HCl.
- Expected Result: Appearance of Crotonobetaine peak (RRT ~1.2 depending on column).
- Oxidative Stress:
 - Mix 5 mL sample with 1 mL 30%
 - Incubate at 25°C for 24 hours.
 - Expected Result: Minimal degradation (Carnitine is resistant to oxidation).

Handling & Storage Recommendations

- Humidity Control: (S)-Carnitine Mesylate is hygroscopic. It must be stored in tight, light-resistant containers with silica gel desiccant.
 - Storage Condition: 2°C to 8°C (Refrigerated) or -20°C (Long-term standard storage).
- Solvent Choice: strictly avoid dissolving the salt in unbuffered methanol for long-term storage to prevent MMS formation.
- Reconstitution: Prepare aqueous solutions fresh. If storage is required, adjust pH to 3.0–5.0 and store at 4°C.

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